molecular formula C24H16Cl3N3O2 B035991 Pigment red 112 CAS No. 6535-46-2

Pigment red 112

Cat. No.: B035991
CAS No.: 6535-46-2
M. Wt: 484.8 g/mol
InChI Key: HERTVNKDSUIUDK-UHFFFAOYSA-N
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Description

Pigment Red 112, also known as 3-hydroxy-N-(2-methylphenyl)-4-[(2,4,5-trichlorophenyl)diazenyl]-2-naphthamide, is a synthetic organic pigment. It is known for its brilliant red color and is widely used in various applications such as inks, coatings, and plastics. This pigment is valued for its excellent lightfastness, heat stability, and resistance to solvents, making it a popular choice in industrial and artistic applications .

Mechanism of Action

Target of Action

Naphthol Red FGR, also known as Pigment Red 112, is primarily used as a pigment in various applications . Its primary targets are the materials it is used to color, such as printing inks, decorative paints, industrial coatings, and more . The role of Naphthol Red FGR is to provide a strong, durable, and weather-resistant color to these materials .

Mode of Action

Naphthol Red FGR interacts with its targets by adhering to the surface of the material and imparting its color . This pigment is known for its high color strength and good light- and weather-fastness properties . These properties ensure that the color remains vibrant and resistant to fading over time, even when exposed to environmental factors such as sunlight and moisture .

Biochemical Pathways

It’s worth noting that naphthol, a related compound, has been found to play a role in various metabolic pathways, including the metabolism of xenobiotics by cytochrome p450 enzymes .

Result of Action

The primary result of Naphthol Red FGR’s action is the imparting of a strong, durable, and weather-resistant color to the materials it is used to pigment . This pigment is especially recommended for offset printing inks and is known for its high color strength and good light- and weather-fastness properties .

Action Environment

The action of Naphthol Red FGR is influenced by various environmental factors. Its light- and weather-fastness properties ensure that the color remains vibrant and resistant to fading when exposed to environmental factors such as sunlight and moisture . Furthermore, it exhibits good heat stability, making it suitable for applications that may involve exposure to high temperatures .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pigment Red 112 is typically synthesized through an azo coupling reaction. The process involves the diazotization of 2,4,5-trichloroaniline followed by coupling with 3-hydroxy-2-naphthoic acid. The reaction conditions include maintaining a low temperature to ensure the stability of the diazonium salt and using acidic conditions to facilitate the coupling reaction .

Industrial Production Methods

In industrial settings, the production of this compound involves several steps:

Chemical Reactions Analysis

Types of Reactions

Pigment Red 112 primarily undergoes azo coupling reactions. It can also participate in substitution reactions due to the presence of chlorine atoms on the aromatic ring.

Common Reagents and Conditions

Major Products Formed

The major product formed from the azo coupling reaction is this compound itself. Substitution reactions can lead to derivatives with modified properties, depending on the substituents introduced .

Scientific Research Applications

Pigment Red 112 has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pigment Red 112 stands out due to its combination of brilliant color, excellent lightfastness, and heat stability. It is often preferred over other red pigments in applications where durability and color intensity are critical .

Properties

IUPAC Name

3-hydroxy-N-(2-methylphenyl)-4-[(2,4,5-trichlorophenyl)diazenyl]naphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16Cl3N3O2/c1-13-6-2-5-9-20(13)28-24(32)16-10-14-7-3-4-8-15(14)22(23(16)31)30-29-21-12-18(26)17(25)11-19(21)27/h2-12,31H,1H3,(H,28,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQNJCQYNSLCFAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=CC(=C(C=C4Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16Cl3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1064403
Record name C.I. Pigment Red 112
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1064403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Dry Powder, Liquid; NKRA
Record name 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-4-[2-(2,4,5-trichlorophenyl)diazenyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

6535-46-2
Record name Pigment Red 112
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6535-46-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name C.I. Pigment Red 112
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006535462
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-4-[2-(2,4,5-trichlorophenyl)diazenyl]-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Pigment Red 112
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1064403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxy-N-(o-tolyl)-4-[(2,4,5-trichlorophenyl)azo]naphthalene-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.765
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PIGMENT RED 112
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Customer
Q & A

Q1: What are the key characteristics of Pigment Red 112 dispersions for use in water-based inks and coatings?

A1: [] this compound dispersions formulated for water-based inks and coatings typically incorporate a blend of components to enhance their stability and dispersibility. These components include surfactants like sodium diethylhexyl sulfosuccinate and cocodimethylamine, high molecular weight polymers like polyvinylpyrrolidone and polyepoxysuccinic acid, and additional agents like etidronic acid and isopropyl myristate.

Q2: What challenges are associated with the traditional production of this compound, and how can microreactor technology address these issues?

A2: [] Traditional methods for producing this compound can result in a product with poor dispersibility, potentially affecting its performance in applications like inks and coatings. Utilizing microreactor technology for azo coupling offers a solution by allowing for the precipitation of the coupling component in a finely divided form within the microreactor. This controlled process leads to this compound with improved dispersibility, as evidenced by reduced dispersion harshness in alkyd resin.

Q3: How does this compound contribute to the properties of alkaline papermaking?

A3: [] this compound serves as one of the pigments identified as suitable for alkaline papermaking due to its lightfastness. It belongs to a select group of pigments tested for compatibility with alkaline systems, demonstrating its suitability for coloring paper pulp while maintaining color integrity over time.

Q4: Can spectroscopic techniques be used to identify this compound in forensic analyses?

A4: [] Yes, both Raman spectroscopy (RS) and attenuated total reflectance–Fourier transform infrared (ATR‐FTIR) spectroscopy can be used to identify this compound, especially in forensic analysis of inks. These techniques provide distinct spectral fingerprints that can differentiate this compound from other red pigments commonly found in inks, aiding in source determination and analysis of questioned documents.

Q5: What analytical methods are employed to identify and quantify this compound in complex mixtures like stamp pad inks?

A5: [] High-performance liquid chromatography-mass spectrometry (HPLC-MS) is a key analytical technique used to identify and quantify this compound in complex mixtures, such as stamp pad inks. This method provides a high level of sensitivity and selectivity, allowing for accurate analysis even in the presence of other colorants and components.

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